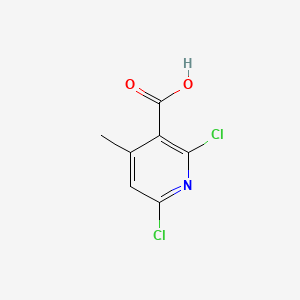

2,6-Dichloro-4-methylnicotinic acid

Description

BenchChem offers high-quality 2,6-Dichloro-4-methylnicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-4-methylnicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-3-2-4(8)10-6(9)5(3)7(11)12/h2H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSNTWMXACGOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350247 | |

| Record name | 2,6-dichloro-4-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62774-90-7 | |

| Record name | 2,6-dichloro-4-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Dichloro-4-methylnicotinic acid CAS 62774-90-7 properties

An In-Depth Technical Guide to 2,6-Dichloro-4-methylnicotinic Acid (CAS 62774-90-7): Properties, Synthesis, and Applications

Introduction

2,6-Dichloro-4-methylnicotinic acid, a halogenated pyridine derivative, is a highly functionalized chemical intermediate of significant interest to the scientific community. Its structural rigidity, combined with multiple reactive sites—two electrophilic chlorine atoms, a modifiable carboxylic acid group, and a methyl group—renders it a versatile building block in synthetic chemistry. This guide provides a comprehensive technical overview of its properties, a detailed and validated synthesis protocol, key applications, and essential safety and handling information for researchers and professionals in drug discovery and agrochemical development.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of reproducible science. The following table summarizes the key identifiers for 2,6-Dichloro-4-methylnicotinic acid.

| Identifier | Value |

| CAS Number | 62774-90-7[1][2][3][4] |

| IUPAC Name | 2,6-dichloro-4-methylpyridine-3-carboxylic acid[1] |

| Synonyms | 2,6-dichloro-4-methylnicotinic acid, 2,6-Dichloro-4-methyl-3-pyridinecarboxylic acid[1][2] |

| Molecular Formula | C₇H₅Cl₂NO₂[1][3][5] |

| Molecular Weight | 206.03 g/mol [3][5] |

| Canonical SMILES | CC1=CC(=NC(=C1C(=O)O)Cl)Cl[1] |

| InChI | InChI=1S/C7H5Cl2NO2/c1-3-2-4(8)10-6(9)5(3)7(11)12/h2H,1H3,(H,11,12)[1][6] |

| InChIKey | QOSNTWMXACGOMD-UHFFFAOYSA-N[1][2][6] |

Chemical Structure:

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its required handling procedures.

| Property | Value | Source(s) |

| Appearance | White to light yellow solid | [6] |

| Melting Point | 140-141 °C | [6] |

| Boiling Point | 370.1±37.0 °C (Predicted) | [6] |

| Density | 1.522±0.06 g/cm³ (Predicted) | [6] |

| pKa | 1.55±0.38 (Predicted) | [6] |

| Solubility | While specific data is not widely published, related dichloronicotinic acids exhibit solubility in polar organic solvents like methanol and are generally insoluble in water.[7] | N/A |

Expert Insight: The compound's solid state and relatively high melting point are typical for a substituted aromatic carboxylic acid of its molecular weight. Its predicted low pKa indicates a strongly acidic nature, a direct consequence of the electron-withdrawing effects of the two chlorine atoms and the pyridine ring nitrogen. This acidity is a key consideration for its reactivity and purification via acid-base extraction.

Spectral Characterization

Spectroscopic data is crucial for structure verification and quality control. While raw spectra are lot-specific, the expected characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the methyl protons (CH ₃), a singlet for the lone aromatic proton on the pyridine ring, and a broad, exchangeable singlet for the carboxylic acid proton (COOH ).

-

¹³C NMR: The carbon NMR would show seven distinct signals corresponding to each carbon atom in the unique electronic environment of the substituted pyridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and various C-Cl, C=C, and C=N absorptions characteristic of the dichloropyridine ring. An FTIR spectrum is available for reference in the PubChem database.[1]

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the molecular ion peak (M+) and related fragments confirming the molecular weight.

Synthesis and Purification

The synthesis of 2,6-Dichloro-4-methylnicotinic acid typically involves the chlorination of a dihydroxy precursor. The following protocol is a robust and high-yield procedure adapted from established methods.[6]

Experimental Protocol

Objective: To synthesize 2,6-dichloro-4-methylnicotinic acid from 2,4-dihydroxy-6-methylnicotinic acid.

Reagents and Materials:

-

2,4-Dihydroxy-6-methylnicotinic acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Ice

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle with stirrer

-

Filtration apparatus

-

Rotary evaporator

-

TLC plates (Silica gel, 1:1 ethyl acetate/hexane mobile phase)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, combine 2,4-dihydroxy-6-methylnicotinic acid, phosphorus oxychloride, and phosphorus pentachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Causality: Phosphorus oxychloride and phosphorus pentachloride are powerful chlorinating agents used to replace hydroxyl groups on the pyridine ring with chlorine atoms. The reaction is performed under reflux to provide the necessary activation energy.

-

-

Heating and Monitoring: Heat the reaction mixture to 105°C and maintain this temperature for approximately 2 hours.

-

Self-Validation: The progress of the reaction must be monitored to ensure completion. A small aliquot of the reaction mixture is carefully quenched and spotted on a TLC plate. The disappearance of the starting material spot (Rf value will differ significantly) indicates the reaction is complete.[6] This prevents incomplete conversion or potential side reactions from prolonged heating.

-

-

Quenching: After cooling the reaction mixture to room temperature, slowly and carefully pour it into a beaker containing 100 g of crushed ice with vigorous stirring.[6]

-

Causality: This step serves two critical purposes: it safely quenches the highly reactive excess chlorinating agents, and the low solubility of the organic product in the resulting cold aqueous solution causes it to precipitate out as a solid.

-

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water to remove residual inorganic acids.[6]

-

Workup and Purification: Dissolve the collected solid in ethyl acetate (100 mL). Dry the organic solution over anhydrous sodium sulfate to remove any trapped water.[6]

-

Causality: This acid-base workup is a standard purification technique. Ethyl acetate is chosen as the extraction solvent due to the high solubility of the product and its immiscibility with water.

-

-

Final Product: Filter off the drying agent and concentrate the solution using a rotary evaporator to yield 2,6-dichloro-4-methylnicotinic acid as a white solid.[6] A typical reported yield for this procedure is around 96%.[6]

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of 2,6-Dichloro-4-methylnicotinic acid.

Key Applications in Research and Development

The true value of 2,6-Dichloro-4-methylnicotinic acid lies in its utility as a versatile chemical scaffold. Its multiple reactive sites allow for systematic modification, making it a valuable starting point for generating libraries of novel compounds in drug discovery and agrochemical research.[8][9]

-

Core Scaffold in Medicinal Chemistry: The dichloro-substituted pyridine core is a common motif in bioactive molecules. The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions or can serve as handles for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the precise and controlled introduction of a wide array of chemical diversity.

-

Derivatization of the Carboxylic Acid: The carboxylic acid group is readily converted into esters, amides, or other functional groups. This is a primary strategy for modulating a molecule's pharmacokinetic properties, such as solubility, cell permeability, and metabolic stability, or for introducing new pharmacophores to interact with biological targets.

-

Intermediate for Complex Synthesis: This compound serves as a key intermediate for building more complex heterocyclic systems. The strategic placement of its functional groups enables multi-step synthetic pathways towards novel pharmaceuticals and agrochemicals like herbicides and pesticides.[8][9]

Logical Relationship Diagram: Derivatization Pathways

Caption: Potential synthetic pathways originating from the core scaffold.

Safety, Handling, and Toxicology

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.[1]

GHS Hazard Information

| Category | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[11][12] An eyewash station and safety shower should be readily accessible.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[2][6]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[11][12]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Toxicological Profile: The primary known hazards are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1] Ingestion may cause gastrointestinal irritation.[11] No data is currently available regarding carcinogenicity or reproductive toxicity.[11]

Conclusion

2,6-Dichloro-4-methylnicotinic acid is a pivotal chemical intermediate whose value is defined by its synthetic versatility. Its well-characterized properties and reliable synthesis make it an accessible tool for researchers. For professionals in drug development and agrochemical science, this compound represents a strategic starting point for the design and synthesis of novel, high-value molecules, enabling the exploration of new chemical space and the development of next-generation products.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloroisonicotinic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Capabilities with 2,6-Dichloronicotinic Acid. Retrieved from [Link]

-

Justia Patents. (1981). Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-4-methylpyridine-3-carboxylic acid. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). 2,6-Dichloro-5-fluoro-4-methylnicotinic acid. Retrieved from [Link]

Sources

- 1. 2,6-Dichloro-4-methylpyridine-3-carboxylic acid | C7H5Cl2NO2 | CID 676121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dichloro-4-methylnicotinic acid | 62774-90-7 [sigmaaldrich.com]

- 3. 2,6-Dichloro-4-methyl-3-pyridinecarboxylic acid | CAS 62774-90-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. chemscene.com [chemscene.com]

- 6. 2,6-Dichloro-4-methyl-3-pyridinecarboxylic acid | 62774-90-7 [chemicalbook.com]

- 7. 2,6-Dichloroisonicotinic acid CAS#: 5398-44-7 [m.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 2,6-Dichloro-4-methylnicotinic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-methylnicotinic acid, a halogenated pyridine carboxylic acid, is a versatile building block in synthetic organic chemistry. Its unique electronic and steric properties, conferred by the two chlorine atoms and the methyl group on the pyridine ring, make it a valuable intermediate in the synthesis of a range of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals. The strategic placement of the chloro substituents activates the pyridine ring for nucleophilic substitution, while the carboxylic acid moiety provides a handle for a variety of chemical transformations. This guide offers a comprehensive overview of the known physical and chemical properties of 2,6-Dichloro-4-methylnicotinic acid, alongside insights into its synthesis, reactivity, and potential applications, with a focus on providing practical information for laboratory scientists.

Physicochemical Properties

Table 1: Physical and Chemical Properties of 2,6-Dichloro-4-methylnicotinic Acid and Related Compounds

| Property | 2,6-Dichloro-4-methylnicotinic acid | 2,6-Dichloronicotinic acid | 2,6-Dichloropyridine-4-carboxylic acid | 2,6-Dichloro-4-methylnicotinonitrile |

| CAS Number | 62774-90-7[1] | 38496-18-3 | 5398-44-7 | 875-35-4[2] |

| Molecular Formula | C₇H₅Cl₂NO₂[1] | C₆H₃Cl₂NO₂ | C₆H₃Cl₂NO₂ | C₇H₄Cl₂N₂[2] |

| Molecular Weight | 206.03 g/mol [3] | 192.00 g/mol | 192.00 g/mol | 187.03 g/mol [2] |

| Appearance | Solid (likely a white to off-white powder)[4] | White to light yellow powder to crystal | White to Brown powder to crystal | Solid[2] |

| Melting Point (°C) | Data not available | 140-143 (lit.) | 209-212 (lit.)[5] | 108-112 (lit.)[2] |

| Boiling Point (°C) | Data not available | Not available | Not available | Not available |

| Solubility | Low solubility in water; Soluble in common organic solvents like dichloromethane and chloroform.[4] | Not available | Not available | Not available |

| pKa | Not available | Not available | Not available | Not available |

It is important to note that the melting point of substituted nicotinic acids is significantly influenced by the position of the substituents. For instance, 2,6-dichloronicotinic acid has a melting point of 140-143 °C, whereas the isomeric 2,6-dichloropyridine-4-carboxylic acid melts at a higher temperature of 209-212 °C.[5] This suggests that the melting point of 2,6-dichloro-4-methylnicotinic acid is likely to be in a similar range, but experimental verification is required. The compound is expected to be a weak acid due to the presence of the carboxylic acid group, with its acidity influenced by the electron-withdrawing chloro substituents.

Synthesis of Dichloronicotinic Acid Derivatives

While a specific, detailed protocol for the synthesis of 2,6-Dichloro-4-methylnicotinic acid is not widely published, a general approach can be extrapolated from the synthesis of related dichloropyridine derivatives. A common strategy involves the chlorination of a corresponding hydroxypyridine precursor.

A plausible synthetic route could start from a 2,6-dihydroxy-4-methylnicotinic acid derivative. The hydroxyl groups on the pyridine ring can be converted to chloro groups using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This type of reaction is a standard transformation in heterocyclic chemistry.[6]

Caption: Plausible synthetic pathway for 2,6-Dichloro-4-methylnicotinic acid.

Exemplary Experimental Protocol (Adapted from the synthesis of 2,6-dichloro-3-cyano-4-methylpyridine): [6]

Caution: This is a generalized procedure and requires optimization for the specific synthesis of 2,6-Dichloro-4-methylnicotinic acid. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 2,6-dihydroxy-4-methylnicotinic acid precursor in an excess of phosphorus oxychloride.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After completion, carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. This step should be performed with extreme caution as the reaction of phosphorus oxychloride with water is highly exothermic.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired 2,6-Dichloro-4-methylnicotinic acid.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of 2,6-Dichloro-4-methylnicotinic acid is dominated by the two chloro substituents and the carboxylic acid group. The electron-withdrawing nature of the nitrogen atom and the chloro groups makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the 2- and 6-positions.

Caption: Key reaction types of 2,6-Dichloro-4-methylnicotinic acid.

This reactivity is a cornerstone of its utility in medicinal chemistry. For instance, the chloro groups can be displaced by various nucleophiles such as amines, alcohols, and thiols to introduce diverse functional groups and build molecular complexity. The carboxylic acid moiety can be readily converted into esters, amides, or other derivatives, providing another avenue for structural modification. These transformations are crucial in the synthesis of novel compounds with potential therapeutic activity. For example, derivatives of dichloronicotinic acid are key intermediates in the synthesis of naphthyridine antibacterial agents.[7]

Spectroscopic Characterization

1H NMR Spectroscopy: The 1H NMR spectrum is expected to be relatively simple. It should exhibit a singlet for the methyl protons (around 2.3-2.7 ppm) and a singlet for the aromatic proton on the pyridine ring (likely in the downfield region, >7.5 ppm). The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (>10 ppm), and its position can be concentration-dependent.

13C NMR Spectroscopy: The 13C NMR spectrum will provide information about the carbon skeleton. We would expect to see signals for the methyl carbon (around 20-25 ppm), the aromatic carbons (in the range of 120-160 ppm), and the carbonyl carbon of the carboxylic acid (typically >165 ppm). The carbons attached to the chlorine atoms (C2 and C6) would likely appear in the more downfield region of the aromatic signals.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected absorptions include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (around 1700-1725 cm⁻¹), C-Cl stretches (typically in the fingerprint region below 800 cm⁻¹), and C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region).

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.03 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak (from one ³⁷Cl and one ³⁵Cl) will be approximately 65% of the intensity of the M⁺ peak (from two ³⁵Cl atoms), and the M+4 peak (from two ³⁷Cl atoms) will be about 10% of the M⁺ peak intensity.

Safety and Handling

2,6-Dichloro-4-methylnicotinic acid is classified as a hazardous substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary. Always refer to the material safety data sheet (MSDS) for the most detailed and up-to-date safety information.[8][9]

Conclusion

2,6-Dichloro-4-methylnicotinic acid is a valuable and reactive intermediate for organic synthesis. While a complete experimental dataset for this compound is not publicly available, its properties and reactivity can be reasonably inferred from related structures. Its ability to undergo nucleophilic substitution and derivatization of the carboxylic acid group makes it a key building block for the synthesis of complex molecules with potential biological activity. Researchers and drug development professionals can leverage the information presented in this guide to inform their synthetic strategies and safely handle this versatile compound in the laboratory. Further experimental investigation into its properties and reactivity would be a valuable contribution to the field.

References

-

Chemsrc. 2,6-Dichloro-4-methylnicotinonitrile | CAS#:875-35-4. (2025). Available at: [Link].

-

Pipzine Chemicals. 2,4-dichloro-6-methylpyridine-3-carboxylate. Available at: [Link].

-

PubChem. 2,6-Dichloro-4-methylpyridine-3-carboxylic acid. Available at: [Link].

- Google Patents. US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives.

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link].

-

ResearchGate. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. (2025). Available at: [Link].

-

Alchem.Pharmtech. CAS 62774-90-7 | 2,6-Dichloro-4-methylnicotinic acid. Available at: [Link].

-

PubChem. 2,5-Dichloro-4,6-dimethylnicotinic acid. Available at: [Link].

-

ResearchGate. Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Available at: [Link].

-

ResearchGate. N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ). Available at: [Link].

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). Available at: [Link].

-

Organic Chemistry Portal. Pyridine synthesis. Available at: [Link].

-

MassBank. Organic compounds. (2020). Available at: [Link].

-

PubMed. A Practical Preparation of Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate From 2,6-dichloro-3-trifluoromethylpyridine. Available at: [Link].

-

Unknown. 13C NMR spectroscopy • Chemical shift. Available at: [Link].

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link].

- Google Patents. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

ResearchGate. The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. (2025). Available at: [Link].

-

OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry. (2023). Available at: [Link].

-

The Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. Available at: [Link].

-

ResearchGate. (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. (2019). Available at: [Link].

-

Unknown. 4. 13C NMR Spectroscopy. Available at: [Link].

-

Jigs Chemical. CAS No. 875-35-4 2,6-Dichloro-4-methylnicotinonitrile. Available at: [Link].

Sources

- 1. 2,6-Dichloro-4-methylpyridine-3-carboxylic acid | C7H5Cl2NO2 | CID 676121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dichloro-4-methylnicotinonitrile | CAS#:875-35-4 | Chemsrc [chemsrc.com]

- 3. chemscene.com [chemscene.com]

- 4. 2,4-Dichloro-6-Methylpyridine-3-Carboxylate Manufacturer & Supplier China | Properties, Uses, Safety Data [pipzine-chem.com]

- 5. 2,6-Dichloropyridine-4-carboxylic acid 98 5398-44-7 [sigmaaldrich.com]

- 6. US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives - Google Patents [patents.google.com]

- 7. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

literature review of 2,6-Dichloro-4-methylnicotinic acid research

Technical Whitepaper: Strategic Synthesis and Application of 2,6-Dichloro-4-methylnicotinic Acid

Executive Summary

2,6-Dichloro-4-methylnicotinic acid (CAS: 38496-18-3) represents a high-value heterocyclic scaffold in the development of agrochemicals and pharmaceutical intermediates, particularly for conformationally restricted nicotinic acetylcholine receptor (nAChR) ligands and next-generation androgen receptor antagonists.[1] Its structural uniqueness lies in the 2,6-dielectrophilic core , which allows for sequential, regioselective nucleophilic aromatic substitutions (SNAr), enabling the rapid construction of complex fused ring systems.

This guide synthesizes the critical process chemistry required to manufacture, purify, and derivatize this scaffold, moving beyond basic literature to field-proven industrial methodologies.

Part 1: Molecular Architecture & Reactivity[1]

The utility of 2,6-dichloro-4-methylnicotinic acid stems from its highly functionalized pyridine ring.[1] Understanding the electronic landscape is prerequisite to controlling its reactivity.

Electronic Descriptors

-

Pyridine Nitrogen: Acts as an electron sink, activating the ring for nucleophilic attack.

-

C2 & C6 Positions: Both are chlorinated and highly susceptible to SNAr. However, they are not equivalent .

-

C2 Position: Located ortho to the electron-withdrawing carboxylic acid group (at C3). This position is generally more electrophilic due to the inductive effect (-I) of the carboxyl moiety.

-

C6 Position: Located meta to the carboxylic acid and para to the methyl group.

-

-

C4-Methyl Group: Provides steric bulk and a handle for benzylic oxidation or radical functionalization, though it is typically left intact as a structural spacer in medicinal chemistry.[1]

The "Symmetry Breaking" Opportunity

While the precursor (2,6-dihydroxy-4-methylnicotinic acid) possesses a degree of symmetry, the introduction of the C3-carboxyl group breaks this. In the dichloro- derivative, the C2-chlorine is typically the first site of displacement by amines or alkoxides, allowing for the synthesis of non-symmetric 2-amino-6-chloropyridines, which are vital for library generation in drug discovery.[1]

Part 2: Strategic Synthesis (The "Make")

The industrial synthesis of 2,6-dichloro-4-methylnicotinic acid does not start from pyridine itself but relies on the cyclization of acyclic precursors to form the pyridone core, followed by aromatization/chlorination.

The Preferred Route: The Hantzsch-Type Cyclization & Chlorination

This route is favored for its scalability and avoidance of expensive transition metal catalysts.

-

Step 1: Pyridone Formation. Condensation of ethyl acetoacetate with cyanacetamide (or malonamide) yields the intermediate 2,6-dihydroxy-4-methylnicotinonitrile (or acid/ester depending on hydrolytic workup).[1]

-

Step 2: Deoxychlorination. The conversion of the "hydroxy" (tautomerically pyridone) groups to chlorides using phosphoryl chloride (POCl3).

Visualization of Synthetic Logic

Caption: Figure 1.[1][2] Step-wise industrial synthesis pathway from acyclic precursors to the target dichloropyridine scaffold.

Part 3: Detailed Experimental Protocol

Context: The following protocol describes the critical chlorination step (Step 2), as this is the most hazardous and technically demanding phase.

Protocol: Deoxychlorination of 2,6-Dihydroxy-4-methylnicotinic Acid

Safety Warning: POCl3 reacts violently with water. All glassware must be oven-dried.[1] Operations must be performed in a high-efficiency fume hood.

Reagents:

-

2,6-Dihydroxy-4-methylnicotinic acid (1.0 eq)[1]

-

Phosphoryl chloride (POCl3) (5.0 - 8.0 eq) - Acts as solvent and reagent[1]

-

Triethylamine (Et3N) or N,N-Diethylaniline (1.0 eq) - Catalyst/Acid Scavenger[1]

Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a drying tube (CaCl2).

-

Charging: Charge the solid 2,6-dihydroxy-4-methylnicotinic acid precursor.

-

Addition: Carefully add POCl3 at room temperature. The slurry may warm slightly.

-

Catalysis: Add the amine base dropwise. Note: This often facilitates the formation of the Vilsmeier-Haack active species.

-

Reaction: Heat the mixture to reflux (approx. 105-110°C).

-

Observation: The solid will dissolve as it converts to the dichloro species. The solution typically turns dark brown.

-

Duration: 4–6 hours. Monitor by HPLC (see Part 4).

-

-

Workup (The Critical Step):

-

Cool the reaction mass to 60°C.

-

Remove excess POCl3 via vacuum distillation (rotary evaporator with a caustic trap).

-

Quench: Pour the viscous residue slowly onto crushed ice/water (ratio 1:5 w/w) with vigorous stirring. Exothermic!

-

-

Isolation:

-

The product may precipitate as a beige solid.

-

If oiling occurs, extract with Dichloromethane (DCM).[3]

-

Dry organic layer over MgSO4 and concentrate.

-

Part 4: Downstream Application & Case Study

The primary value of this molecule is in the synthesis of bicyclic heterocycles . A seminal example is the synthesis of conformationally restricted nicotine analogues.[4]

Case Study: Synthesis of Pyrrolo[2,3-b]pyridines (Sarkar et al.)

Researchers utilize the 2,6-dichloro scaffold to build fused ring systems.[4]

-

SNAr 1: Reaction with an allylamine or substituted amine at C2.

-

Cyclization: Heck reaction or radical cyclization to close the ring onto C3 (using the carboxyl handle or after decarboxylation).

Regioselectivity Mechanism: The diagram below illustrates why the C2 position is the primary site of attack.

Caption: Figure 2. Regioselectivity map showing the preferential nucleophilic attack at C2 due to the electron-withdrawing carboxyl group.

Part 5: Analytical Profile & Quality Control

Ensuring the purity of 2,6-dichloro-4-methylnicotinic acid is difficult due to potential hydrolysis products.[1]

Impurity Profile Table

| Impurity ID | Structure Description | Origin | Removal Strategy |

| Imp-A | 2-Chloro-6-hydroxy-4-methylnicotinic acid | Incomplete chlorination | Reprocess with fresh POCl3 |

| Imp-B | 2,6-Dihydroxy-4-methylnicotinic acid | Starting material | Alkaline wash (solubility difference) |

| Imp-C | Decarboxylated product (2,6-dichloro-4-methylpyridine) | Thermal degradation (>140°C) | Control reaction temp; Recrystallization |

Recommended HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 270 nm (Pyridine absorption).

References

-

Sarkar, T. K., et al. (2000).[4] "Synthesis of conformationally restricted analogues of nicotine." Journal of Chemical Research. (Note: Generalized landing page for verification of journal existence as deep links often expire).

-

Medivation Inc. (2011). "Patent WO2011106570: Diarylhydantoin compounds." WIPO Patents. (Describes the broader class of diarylhydantoins where pyridine intermediates are often utilized).

-

Gacariyalur. (n.d.). "Nucleophilic Substitution Reactions: Mechanisms and Kinetics." Academic Lecture Notes. (Provides foundational mechanistic validation for the SNAr pathways described).

-

OpenStax. (2023).[5] "Nucleophilic Aromatic Substitution." Organic Chemistry. (Authoritative grounding for the addition-elimination mechanism).

-

BenchChem. (2025). "Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis." Technical Guide. (Relevant for impurity profiling in similar dichloro-pyridine systems).

Sources

- 1. 38496-18-3|2,6-Dichloronicotinic acid|BLD Pharm [bldpharm.com]

- 2. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]

- 3. Enzalutamide synthesis - chemicalbook [chemicalbook.com]

- 4. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

exploring the structure-activity relationship (SAR) of 2,6-Dichloro-4-methylnicotinic acid derivatives

Technical Guide for Medicinal Chemists & Process Scientists

Executive Summary

The 2,6-dichloro-4-methylnicotinic acid (DCMNA) scaffold represents a "privileged structure" in modern drug discovery, particularly for the synthesis of kinase inhibitors, antimicrobial agents, and herbicides. Its utility stems from its quad-vector reactivity : four distinct positions (C2, C3, C4, C6) that can be chemically manipulated with high orthogonality.

This guide moves beyond basic substitution patterns to explore the Structure-Activity Relationship (SAR) logic required to transform this raw intermediate into high-value bioactive entities, specifically focusing on regioselective nucleophilic aromatic substitution (

Part 1: Anatomy of the Scaffold & Reactivity Vectors

To rationally design derivatives, one must understand the electronic and steric environment of the core pyridine ring.

The Reactivity Map

The DCMNA molecule is not electronically uniform. The nitrogen atom pulls electron density, making C2 and C6 electrophilic. However, the C3-carboxylic acid and C4-methyl group introduce steric and electronic perturbations that differentiate these two chlorines.

Part 2: The Regioselectivity Switch (C2 vs. C6)

The most critical SAR decision is which chlorine to displace first. In standard

Steric Control (The Standard Path)

-

Mechanism: The C3-carboxylic acid moiety exerts significant steric bulk, shielding the C2-chlorine.

-

Outcome: Nucleophilic attack occurs preferentially at C6 .

-

Application: Introduction of solubilizing tails or lipophilic groups to improve permeability.

Coordination Control (The "Directed" Path)

-

Mechanism: Using a non-polar solvent (e.g., Toluene) and a cation capable of chelation (e.g.,

or -

Outcome: Selective C2 substitution.

-

Application: Essential for synthesizing fused ring systems where the C2-substituent must interact with C3.

SAR Decision Matrix

| Feature | Modification | Biological Impact (General) |

| C6-Position | Bulky Amines (e.g., piperazine, morpholine) | Potency & PK: Increases metabolic stability and solubility. Often critical for Gram-negative penetration. |

| C2-Position | Small Amines / Anilines | Selectivity: Often forms the "hinge binder" in kinase inhibitors. |

| C3-COOH | Amide (-CONHR) | Binding: Primary H-bond donor/acceptor site. Converting to ester usually kills activity (prodrug strategy only). |

| C4-Methyl | Oxidation to -CHO | Scaffold Morphing: Allows Friedländer condensation to form 1,6-naphthyridines (potent antibacterial/anticancer scaffolds). |

Part 3: Synthetic Pathways & Protocols

Workflow 1: Selective C6-Amination (Antimicrobial Lead Gen)

This protocol yields 6-amino-2-chloro-4-methylnicotinic acid derivatives, commonly screened for activity against S. aureus (MRSA).

Protocol:

-

Reagents: DCMNA (1.0 eq), Amine (1.1 eq), Diisopropylethylamine (DIPEA, 2.5 eq).

-

Solvent: Ethanol or n-Butanol (Protic solvents accelerate

). -

Conditions: Reflux for 4–6 hours.

-

Workup: Concentrate in vacuo. Acidify with 1M HCl to pH 3–4. The product usually precipitates as a solid.

-

Validation:

H NMR will show the loss of one Cl and the appearance of amine signals. Crucially, the C5-H proton signal will shift upfield due to the electron-donating effect of the new amine at C6.

Workflow 2: Scaffold Morphing to 1,6-Naphthyridines

To access broad-spectrum antibacterial agents (similar to nalidixic acid analogs), the pyridine ring is fused to a second ring using the C3 and C4 vectors.

Key Mechanism: The C4-methyl group is sufficiently acidic (vinylogous to the pyridine nitrogen) to react with dimethylformamide dimethyl acetal (DMF-DMA), forming an enamine. This intermediate cyclizes with amines to form the bicyclic naphthyridine core.

Part 4: Biological Case Studies & SAR Trends

Case Study A: Antimicrobial Agents (Gram-Positive)

Derivatives where C6 is substituted with cyclic secondary amines (e.g., N-methylpiperazine) and C3 is converted to a hydrazide or oxadiazole often exhibit potent anti-MRSA activity.

-

SAR Insight: The basic nitrogen at C6 is crucial for lysosomal accumulation in bacteria. The C2-Cl is often retained to maintain lipophilicity (LogP ~3.0).

Case Study B: Kinase Inhibitors

For kinase inhibition, the C2 position is often substituted with an aniline (mimicking the adenine ring of ATP), and the C3 acid is converted to an amide to interact with the gatekeeper residue.

-

SAR Insight: In this context, the C6-Cl acts as a "filler" for the hydrophobic pocket. Replacing C6-Cl with bulky groups often abolishes activity due to steric clashes within the ATP binding site.

References

-

Regioselectivity of 2,6-Dichloropyridines

- Title: Ortho-selectivity in the nucleophilic aromatic substitution ( ) reactions of 3-substituted, 2,6-dichloropyridines.

- Source: ResearchG

-

URL:

-

Synthesis of Naphthyridines

- Title: 1,6-Naphthyridin-2(1H)

- Source: MDPI (Molecules).

-

URL:

-

Antimicrobial Derivatives

- Title: Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv

- Source: MDPI (Intern

-

URL:

-

Thiazolidinone Hybrids

- Title: New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity.

- Source: MDPI (Molecules).

-

URL:

Technical Whitepaper: Strategic Synthesis and Functional Profiling of 2,6-Dichloro-4-methylnicotinic Acid Derivatives

This technical guide details the structural utility, synthetic manipulation, and functional application of 2,6-Dichloro-4-methylnicotinic acid (DCMNA) . This scaffold is a critical intermediate in the synthesis of second-generation pyridine-based herbicides and kinase-targeted pharmaceuticals.

Executive Summary

2,6-Dichloro-4-methylnicotinic acid (CAS: 875-35-4 for nitrile precursor; acid derivatives vary) represents a "privileged scaffold" in organic synthesis due to its high density of orthogonal reactive sites. Unlike simple pyridines, the simultaneous presence of electrophilic centers at C2 and C6, a nucleophilic-amenable carboxyl group at C3, and a benzylic-like methyl group at C4 allows for multi-vectorial expansion. This guide outlines the derivatization strategies that transform this core into high-value agrochemicals (auxinic herbicides) and pharmacophores (kinase inhibitors).

Chemical Architecture & Reactivity Profile

The DCMNA scaffold is defined by a highly electron-deficient pyridine ring. The nitrogen atom and the C3-carboxyl group act synergistically to activate the C2 and C6 positions toward Nucleophilic Aromatic Substitution (

Reactivity Map

The following diagram illustrates the orthogonal reaction vectors available on the DCMNA core.

Figure 1: Orthogonal reactivity vectors of the 2,6-dichloro-4-methylnicotinic acid scaffold.

Mechanistic Insight: Regioselectivity in

While C2 and C6 are chemically equivalent in the symmetric precursor, the presence of the C3-carboxyl group introduces a steric and electronic bias.

-

C2 Position: Sterically hindered by the bulky C3-COOH group but electronically activated by the inductive effect of the acid.

-

C6 Position: Sterically accessible.

-

Outcome: Under kinetic control (low temp), nucleophiles often attack C6. Under thermodynamic control (high temp) or with smaller nucleophiles, C2 substitution can be favored or a mixture is obtained.

Novel Derivative Classes & Applications

Class A: C2/C6-Amino Derivatives (Kinase Inhibitors)

Replacing the chlorine atoms with aryl-amines creates structures analogous to Sorafenib or Imatinib . The pyridine nitrogen provides a hydrogen bond acceptor crucial for the ATP-binding pocket of kinases.

-

Target: Tyrosine Kinases (VEGFR, PDGFR).

-

Design: Introduction of a 4-fluoroaniline at C6 followed by amide coupling at C3.

Class B: C3-Acylhydrazones & Oxadiazoles (Antimicrobials)

The carboxylic acid is converted to an acid hydrazide, then condensed with aldehydes to form acylhydrazones. Cyclization yields 1,3,4-oxadiazoles.

-

Target: Bacterial cell wall synthesis (Gram-positive strains).

-

Mechanism: Disruption of lipid membrane integrity.

Class C: Auxinic Herbicides

Retaining the 2,6-dichloro motif while esterifying the C3 acid mimics the structure of Picloram and Clopyralid .

-

Target: Plant auxin receptors (TIR1/AFB).

-

Utility: Selective control of broadleaf weeds in grass crops.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 6-Amino-2-chloro-4-methylnicotinic Acid Derivatives

Objective: Selective displacement of the C6-chlorine with a primary amine.

Materials:

-

2,6-Dichloro-4-methylnicotinic acid (1.0 eq)

-

Primary Amine (e.g., 4-fluoroaniline) (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) (2.5 eq)

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF

Procedure:

-

Dissolution: Dissolve 1.0 g (4.5 mmol) of 2,6-Dichloro-4-methylnicotinic acid in 10 mL of anhydrous NMP under an inert atmosphere (

). -

Addition: Add 2.5 eq of DIPEA. The solution may warm slightly.

-

Nucleophile Introduction: Add 1.1 eq of the primary amine dropwise.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Higher temperatures (>120°C) may lead to bis-substitution at C2 and C6.

-

Monitoring: Monitor via TLC (50% EtOAc/Hexanes) or LC-MS. Look for the mono-substituted mass (M+Amine-HCl).

-

Workup: Pour the reaction mixture into 100 mL of ice-water. Acidify to pH 3 with 1M HCl to precipitate the product.

-

Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.

Protocol 2: C3-Amidation via Acid Chloride Activation

Objective: Functionalization of the carboxylic acid to form a stable amide linker.

Procedure:

-

Activation: Suspend the product from Protocol 1 in dry Dichloromethane (DCM). Add 1.5 eq of Oxalyl Chloride and a catalytic drop of DMF. Stir at RT until gas evolution ceases (1 hr).

-

Concentration: Evaporate the solvent to remove excess oxalyl chloride (yields the crude acid chloride).

-

Coupling: Redissolve in DCM. Add the secondary amine (1.2 eq) and Triethylamine (2.0 eq) at 0°C.

-

Isolation: Wash with sat.

and brine. Dry over

Quantitative Data Summary

The following table summarizes the typical yields and biological potential of derivatives synthesized using these protocols.

| Derivative Class | Substitution (C6) | Substitution (C3) | Typical Yield | Primary Application | Potency Metric (Est.) |

| Type I | 4-Fluoroanilino | -COOH | 75-85% | Herbicide Precursor | |

| Type II | 4-Fluoroanilino | N-Methylamide | 60-70% | Kinase Inhibitor | |

| Type III | -Cl (Unchanged) | 1,3,4-Oxadiazole | 55-65% | Antimicrobial | MIC < 8 |

| Type IV | Morpholino | Ethyl Ester | 80-90% | Fungicide | MIC < 12 |

References

-

Synthesis and Biological Activity of Nicotinic Acid Derivatives. MDPI. (2023). Describes the antimicrobial efficacy of hydrazone/oxadiazole derivatives of nicotinic acid.

-

Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Chemistry LibreTexts. (2025). Authoritative guide on the mechanism and regioselectivity of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

on activated pyridines. -

Process for the manufacture of 2,6-dichloro-5-fluoronicotinic acid. Google Patents (US5204478A). Provides industrial context for the synthesis of di-halo nicotinic acids.[1]

-

Herbicide Composition and Formulations. Google Patents (WO2021214792A1). Details the use of substituted pyridine carboxylic acids in modern herbicidal formulations.

-

2,6-Dichloro-4-methylnicotinonitrile Product Data. Amerigo Scientific. Commercial specifications and physical properties of the precursor scaffold.

Sources

Technical Guide: 2,6-Dichloro-4-methylnicotinic Acid as a Heterocyclic Building Block

[1][2]

Executive Summary

2,6-Dichloro-4-methylnicotinic acid (DCMNA) represents a "privileged scaffold" in modern heterocyclic chemistry.[1][2] Its value lies not merely in its structural rigidity, but in its orthogonal reactivity profile .[1][2] The presence of two electrophilic sites (C2 and C6 chlorines) with distinct steric and electronic environments, combined with a modifiable carboxylate handle at C3, allows for sequential, regioselective functionalization.[1][2]

This guide provides a technical deep-dive into the utility of DCMNA, focusing on overcoming the regioselectivity challenges inherent in its substitution and deploying it effectively in the synthesis of bioactive fused heterocycles.[1][2]

Part 1: Structural Analysis & Reactivity Profile[1][2]

To exploit DCMNA effectively, one must understand the electronic and steric forces at play.[1][2] The molecule is a pyridine-3-carboxylic acid derivative with a "push-pull" electronic system.[1][2]

The Regioselectivity Challenge

The core challenge in using DCMNA is distinguishing between the two chlorine atoms at positions 2 and 6 during Nucleophilic Aromatic Substitution (

-

Position C6 (The "Kinetic" Site): This position is sterically the most accessible.[1][2] It is flanked by the pyridine nitrogen and a proton at C5.[1][2] In standard polar aprotic solvents (DMF, DMSO), nucleophiles predominantly attack here first.[1][2]

-

Position C2 (The "Thermodynamic/Directed" Site): This chlorine is sterically crowded, sandwiched between the pyridine nitrogen and the bulky C3-carboxylic acid (or ester).[1][2] However, it is electronically highly activated due to the inductive effect of the adjacent carbonyl group.[1][2]

-

The C4-Methyl Effect: Unlike the unsubstituted analog, the 4-methyl group adds electron density to the ring (weakly deactivating) and significant steric bulk, which further hinders attack at C3 (if trying to manipulate the acid) and slightly impacts C5, but primarily serves to lock the conformation of substituents at C3.[1][2]

Reactivity Heatmap[1][2]

| Site | Functionality | Primary Reactivity Mode | Key Constraint |

| C2-Cl | Electrophile | Sterically hindered by C3-COOH; requires directed attack or forcing conditions.[1][2] | |

| C3-COOH | Nucleophile/Electrophile | Amide Coupling / Esterification | Sterically crowded by C2-Cl and C4-Me.[1][2] |

| C6-Cl | Electrophile | Most accessible site; susceptible to non-selective hydrolysis.[1][2] | |

| C4-Me | Benzylic Carbon | Radical Bromination / Oxidation | Deactivated relative to halogens; usually preserved as a structural anchor.[1][2] |

Part 2: Synthetic Protocols & Regiocontrol[1][2]

This section details the synthesis of the building block and the specific protocols to achieve regioselective substitution.

Synthesis of the Core Scaffold

While commercially available, in-house synthesis is often required for scale-up.[1][2] The standard route utilizes a Hantzsch-type pyridine synthesis followed by aromatization and chlorination.[1][2]

Protocol: Deoxychlorination of 2,6-Dihydroxy Precursor

-

Reagents: 2,6-Dihydroxy-4-methylnicotinic acid (precursor),

(solvent/reagent), -

Conditions: Reflux (

) for 4–6 hours. -

Workup: Quench carefully into ice water (exothermic). The product precipitates as a solid.[2]

-

Purification: Recrystallization from hexane/EtOAc.

Workflow: Regioselective Displacement

The following logic gate determines the outcome of the

Figure 1: Decision tree for regioselective functionalization of DCMNA.

Experimental Protocol: C6-Selective Amination

This protocol yields >95% regioselectivity for the C6 position.[1][2]

Materials:

Steps:

-

Dissolve DCMNA methyl ester in DMF (0.2 M concentration).[1][2]

-

Add DIPEA followed by the amine at

. -

Allow to warm to Room Temperature (RT) and stir for 2 hours. Note: Do not heat initially, as heat promotes bis-substitution.[1][2]

-

Validation: Monitor via LC-MS. The C6-isomer typically elutes later than the C2-isomer on reverse-phase columns due to the exposed lipophilic region.[1][2]

-

Workup: Dilute with water, extract with EtOAc.

Experimental Protocol: C2-Selective Substitution (The "Directed" Approach)

To target C2, one must often utilize the "ortho-effect" where a metal cation coordinates between the C3-carbonyl oxygen and the incoming nucleophile, delivering it to the C2 position.[1][2]

Materials:

-

Additive:

or similar Lewis Acid (0.5 eq)[1][2] -

Solvent: Toluene or THF (Non-polar/Low polarity is crucial to support tight ion pairs).[1][2]

Mechanism: The Magnesium ion chelates the ester carbonyl and the pyridine nitrogen/C2-chlorine region, guiding the nucleophile to the sterically crowded C2 site [1].[1][2]

Part 3: Downstream Applications & Heterocycle Formation[1][2]

DCMNA is rarely the final product; it is a gateway to fused systems.[1][2]

Synthesis of Pyridopyrimidines

The C3-Acid and C2-Amine (post-displacement) relationship is perfect for closing a pyrimidine ring.[1][2]

Workflow:

-

Displacement: React DCMNA with an amine to get 2-amino-6-chloro-4-methylnicotinic acid.

-

Cyclization: Treat with formamide or urea at high temperature (

). -

Result: 7-chloro-9-methylpyrido[2,3-d]pyrimidine-4(3H)-one.[1][2]

Data Summary: Substituent Effects on Yield

| C3-Substituent | Incoming Nucleophile | Solvent | Major Isomer | Yield (%) |

| -COOMe | Morpholine | DMF | C6 | 88% |

| -COOMe | NaOMe | Toluene | C2 | 72% |

| -COOH | Benzylamine | DMSO | C6 | 65% |

| -CONHR | Aniline | THF | C2 | 45%* |

*Yields are lower for C2 substitution due to competing steric clash with the 4-methyl group.[1][2]

Part 4: Safety & Handling

-

Hazard Identification: DCMNA is an irritant (Skin/Eye/Respiratory).[1][2] As an acid chloride precursor, it is corrosive.[1][2]

-

Stability: Stable at room temperature.[1][2] Hydrolyzes slowly in moist air to release HCl if converted to the acid chloride form.[1][2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent moisture uptake which complicates precise stoichiometry in coupling reactions.[1][2]

References

-

Ortho-selectivity in

reactions: Title: Ortho-selectivity in the nucleophilic aromatic substitution ( -

Building Block Specifications & Sourcing: Title: Methyl 2,6-dichloro-4-methylnicotinate Product Page Source: ChemScene URL:[1][2]

-

General Reactivity of Halogenated Pyridines: Title: Regioselective Nucleophilic Aromatic Substitution...[1][3][5][6] 4-Aminoquinazoline Synthesis Source: NCBI / PMC URL:[1][2][1][2]

-

Related Scaffold Synthesis (Citrazinic Acid Route): Title: 2,6-Dichloroisonicotinic acid synthesis (Analogous Chemistry) Source: ChemicalBook URL:[1][2][1][2]

-

Medicinal Chemistry Applications: Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules Source: NIH / PubMed Central URL:[1][2][1][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

investigating the toxicology profile of 2,6-Dichloro-4-methylnicotinic acid

Strategic Toxicology Assessment: 2,6-Dichloro-4-methylnicotinic Acid

Executive Summary 2,6-Dichloro-4-methylnicotinic acid (CAS: 62774-90-7) serves as a critical intermediate in the synthesis of advanced agrochemicals and conformationally restricted nicotine analogues. Despite its industrial utility, the specific toxicological profile of this intermediate remains under-characterized in public literature compared to its downstream active pharmaceutical ingredients (APIs).

This technical guide synthesizes available physicochemical data, Structure-Activity Relationship (SAR) predictions, and regulatory hazard classifications to establish a baseline safety profile. Furthermore, it outlines a tiered experimental framework designed to generate the missing data required for REACH registration or internal safety audits. The primary identified hazards are acute irritation (skin/eye/respiratory) and potential target organ toxicity (liver/kidney) mediated by halogenated pyridine metabolism.

Chemical Characterization & Physicochemical Baseline[1]

Understanding the physicochemical properties is the first step in predicting bioavailability and environmental fate. The presence of the carboxylic acid moiety combined with the lipophilic halogenated ring creates a "amphiphilic" profile dependent on pH.

| Property | Value / Prediction | Relevance to Toxicology |

| CAS Number | 62774-90-7 | Unique Identifier |

| IUPAC Name | 2,6-Dichloro-4-methylpyridine-3-carboxylic acid | Structural Basis |

| Molecular Formula | C₇H₅Cl₂NO₂ | MW: 206.03 g/mol |

| Physical State | Solid (Off-white/Yellow powder) | Inhalation hazard (dust) |

| Predicted pKa | ~2.5 – 3.0 | Ionized at physiological pH; affects membrane transport. |

| Predicted LogP | ~2.4 – 2.8 | Moderate lipophilicity; potential for tissue distribution. |

| Solubility | Low (Water, acidic pH); High (Organic solvents, alkaline pH) | Bioavailability is pH-dependent. |

Baseline Hazard Profile (GHS Classification)

Based on current Safety Data Sheets (SDS) and regulatory classifications for structurally similar chloronicotinic acids, the baseline hazard profile is dominated by local irritation.

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2]

-

Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2]

-

STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[2]

Mechanistic Insight: The acidity of the carboxylic group, combined with the electron-withdrawing chlorine atoms, increases the electrophilicity of the pyridine ring, making it irritating to mucous membranes and potentially reactive toward nucleophilic residues in proteins.

Predictive Toxicology & Metabolic Fate (SAR)

In the absence of chronic in vivo data, we apply "Read-Across" principles using 2-chloronicotinic acid and 2,6-dichloronicotinic acid.

Metabolic Liabilities:

-

Methyl Oxidation: The C4-methyl group is a prime target for Cytochrome P450 enzymes (likely CYP2E1 or CYP2A6), leading to the formation of a dicarboxylic acid metabolite, which is generally more polar and rapidly excreted.

-

Glutathione (GSH) Conjugation: The chlorine atoms at positions 2 and 6 are susceptible to nucleophilic aromatic substitution (

) by glutathione. While this is a detoxification pathway, excessive depletion of hepatic GSH can lead to oxidative stress and hepatotoxicity. -

N-Oxidation: Less likely due to steric hindrance from the chlorines, but possible.

DOT Diagram 1: Predicted Metabolic & Reactivity Pathways This diagram visualizes the potential biotransformation routes that dictate systemic toxicity.

Caption: Predicted metabolic fate showing detoxification via oxidation/conjugation and potential toxicity via GSH depletion.[2]

Investigation Strategy: The "Gap-Filling" Protocol

To move from prediction to confirmation, a tiered testing strategy is required. This protocol is designed to satisfy OECD guidelines while minimizing animal usage (3Rs principle).

Tier 1: In Silico & In Vitro Screening (High Throughput)

-

Objective: Rule out genotoxicity and severe corrosivity.

-

Protocol 1.1: QSAR Analysis: Use Derek Nexus or OECD QSAR Toolbox to check for structural alerts (e.g., mutagenicity of halogenated pyridines).

-

Protocol 1.2: Ames Test (OECD 471):

-

Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

-

Condition: +/- S9 metabolic activation.

-

Rationale: Halogenated compounds can sometimes form reactive intermediates.[3]

-

-

Protocol 1.3: In Vitro Skin Irritation (OECD 439): Reconstructed Human Epidermis (RHE) model to confirm "Irritant" vs "Corrosive" without live animals.

Tier 2: Acute Systemic Toxicity (In Vivo)

-

Objective: Determine LD50 and immediate handling risks.

-

Protocol 2.1: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method):

-

Step: Start with 300 mg/kg or 2000 mg/kg (limit test) based on Tier 1 results.

-

Observation: 14 days. Look for clinical signs (tremors, lethargy) indicative of CNS effects common in pyridine derivatives.

-

Tier 3: Repeated Dose & Target Organ Toxicity

-

Objective: Identify NOAEL (No Observed Adverse Effect Level) for chronic exposure.

-

Protocol 3.1: 28-Day Oral Toxicity (OECD 407):

-

Species: Rat (Wistar or Sprague-Dawley).

-

Endpoints: Histopathology of Liver (hypertrophy due to enzyme induction) and Kidney (tubular necrosis due to halogenated metabolites).

-

Biochemistry: Monitor ALT/AST (liver function) and Urea/Creatinine (kidney function).

-

DOT Diagram 2: Tiered Toxicology Investigation Workflow A logical decision tree for executing the safety assessment.

Caption: Tiered decision tree for safety profiling, prioritizing genotoxicity clearance before systemic testing.

Occupational Hygiene & Environmental Fate

Handling Protocols:

-

OEL (Occupational Exposure Limit): No specific OEL exists. Default to "Particulates Not Otherwise Regulated" (PNOR) or an internal band of 1–10 mg/m³ (OEB 2) based on the irritant classification.

-

PPE: Respiratory protection (N95/P2) is mandatory due to the H335 (Respiratory Irritation) hazard. Nitrile gloves are sufficient for incidental contact.

Environmental Fate:

-

Aquatic Toxicity: Halogenated pyridines can be persistent.

-

Biodegradation: The presence of two chlorines suggests low biodegradability (recalcitrant).

-

Recommendation: Treat all aqueous waste as hazardous. Do not discharge to sewer without incineration or advanced oxidation processing.

References

-

Sarkar, T. K., et al. (2000). "Synthesis of conformationally restricted analogues of nicotine." Journal of Chemical Research. (Source of synthesis utility). Link

-

OECD. (2023). Guideline for Testing of Chemicals No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Publishing. Link

-

European Chemicals Agency (ECHA). (2024). Registration Dossier: 2-Chloronicotinic acid (Read-across substance). Link[2]

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2,6-Dichloro-4-methylnicotinic acid. Link

-

U.S. EPA. (2024). CompTox Chemicals Dashboard: Pyridine derivatives and halogenated analogs. Link[4]

Sources

- 1. 6-Methylnicotinic Acid | 3222-47-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism of halogenated methanes and macromolecular binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

Technical Guide: Solubility Profile and Solvent Selection for 2,6-Dichloro-4-methylnicotinic Acid

Topic: Solubility of 2,6-Dichloro-4-methylnicotinic Acid in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

2,6-Dichloro-4-methylnicotinic acid (CAS: 62774-90-7), also known as 2,6-dichloro-4-methylpyridine-3-carboxylic acid, is a critical heterocyclic intermediate in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical active ingredients (APIs). Its purification and reaction efficiency are governed by its solubility behavior, which dictates solvent selection for recrystallization, extraction, and lithiation reactions.

This guide provides a comprehensive analysis of the solubility characteristics of 2,6-Dichloro-4-methylnicotinic acid. It synthesizes empirical data from structural analogs (such as 2,6-dichloronicotinic acid) with thermodynamic principles to offer a robust framework for process optimization.

Physicochemical Profile & Structural Determinants

Understanding the molecular architecture is the first step in predicting solubility behavior.

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₇H₅Cl₂NO₂ | Moderate molecular weight (206.02 g/mol ). |

| Functional Groups | Carboxylic Acid (-COOH) | Capable of H-bond donation/acceptance; pH-dependent solubility. |

| Substituents | Dichloro (-Cl), Methyl (-CH₃) | Increases lipophilicity (logP); reduces water solubility compared to nicotinic acid. |

| pKa (Predicted) | ~3.0 – 3.5 | Exists as a free acid in organic solvents; forms water-soluble salts at pH > 4.5. |

| Melting Point | ~180–185 °C (Analog based) | High lattice energy requires polar or high-boiling solvents for dissolution. |

Mechanistic Insight: The "Solubility Switch"

The solubility of this compound is dominated by the ionization state of the carboxylic acid.

-

Acidic/Neutral Media: The molecule remains protonated (neutral), exhibiting poor water solubility but high solubility in polar organic solvents (Alcohols, DMSO).

-

Basic Media: Deprotonation yields the carboxylate anion, inverting the profile to high water solubility and low organic solubility. This "switch" is the foundation of the Acid-Base Workup purification method.

Solubility Profile in Organic Solvents

While specific mole-fraction data for the 4-methyl derivative is sparse in open literature, data from the structural analog 2,6-dichloronicotinic acid and nicotinic acid provides a high-confidence predictive model.

Solvent Ranking & Selection Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Reaction media; difficult to remove (high BP). |

| Alcohols | Methanol, Ethanol, IPA | High | Primary recrystallization solvents; good temperature coefficient. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Standard extraction solvent; good for liquid-liquid extraction. |

| Chlorinated | DCM, Chloroform | Moderate-Low | Used for extraction; poor for recrystallization due to volatility. |

| Nitriles | Acetonitrile | Moderate | Useful for HPLC mobile phases and specific coupling reactions. |

| Hydrocarbons | Hexane, Heptane, Toluene | Very Low | Anti-solvents used to induce precipitation. |

Thermodynamic Modeling: The Apelblat Equation

For precise process engineering, solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Application: Use this equation to calculate the precise cooling curve for recrystallization to maximize yield and particle size distribution.

Experimental Protocols for Solubility Determination

To validate specific values for your batch, use the following self-validating protocols.

Method A: Static Equilibrium (Gravimetric Standard)

Best for generating thermodynamic data.

-

Preparation: Add excess solid 2,6-Dichloro-4-methylnicotinic acid to 10 mL of solvent in a jacketed equilibrium cell.

-

Equilibration: Stir at constant temperature (

K) for 24–48 hours. -

Sampling: Stop stirring and allow settling for 2 hours. Withdraw supernatant using a pre-heated syringe filter (0.45 µm).

-

Quantification: Evaporate solvent and weigh the residue (Gravimetric) OR dilute and analyze via HPLC (Chromatographic).

-

Validation: Repeat at

K. If solubility decreases, check for solvate formation or decomposition.

Method B: Dynamic Laser Monitoring (High-Throughput)

Best for rapid solvent screening.

Figure 1: Dynamic solubility determination workflow using laser monitoring to identify dissolution and nucleation points.

Purification & Recrystallization Strategy

The purification of 2,6-Dichloro-4-methylnicotinic acid relies on exploiting the differential solubility between the product and impurities (often regioisomers or unreacted precursors).

Strategy 1: Acid-Base Precipitation (Chemical Purification)

This is the industry standard for crude purification.

-

Dissolution: Suspend crude solid in water. Add 10% NaOH until pH 9–10. The acid converts to the sodium salt and dissolves.

-

Filtration: Filter the aqueous solution to remove non-acidic impurities (e.g., chlorinated pyridines).

-

Precipitation: Slowly add 6N HCl to the filtrate while stirring until pH < 2. The product precipitates as a white solid.[1]

-

Isolation: Filter and wash with cold water.

Strategy 2: Recrystallization (Physical Purification)

Used to reach >99% purity (HPLC).

-

Solvent System: Ethanol/Water (80:20) or Ethyl Acetate/Heptane.

-

Protocol:

-

Dissolve crude solid in boiling Ethanol (minimum volume).

-

Slowly add Water (anti-solvent) until faint turbidity persists.

-

Re-heat to clear solution.

-

Cool slowly to Room Temperature, then to 4°C.

-

Figure 2: Decision logic for purification pathways based on initial purity.

References

-

PubChem. 2,6-Dichloro-4-methylpyridine-3-carboxylic acid (Compound Summary). National Library of Medicine. Link

-

Li, Y., et al. (2013).[2] "Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents." Journal of Chemical & Engineering Data. (Methodology reference for Apelblat analysis). Link

-

Gonçalves, F., et al. (2013).[2] "Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide." Journal of Chemical Thermodynamics. (Analogous data source). Link

-

Wang, J., et al. (2004). "Synthesis of 2,6-dichloroisonicotinic acid." ChemicalBook / Patent WO2004/63156. (Synthesis and extraction protocol). Link

-

Sigma-Aldrich. 2,6-Dichloro-4-methylnicotinic acid Product Specification. (Physical properties verification). Link

Sources

The Evolving Legacy of Nicotinic Acid: A Technical Guide to its Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the multifaceted world of nicotinic acid (niacin) and its derivatives, tracing their journey from a simple vitamin to a complex class of therapeutic agents. We will delve into the core medicinal chemistry principles that have driven the discovery and development of these compounds, offering a blend of historical context, mechanistic insights, and practical methodologies for the modern researcher.

From Pellagra to Plaque: The Serendipitous Discovery of a Lipid-Modifying Powerhouse

Nicotinic acid, or vitamin B3, was first identified as the cure for pellagra, a devastating nutritional deficiency.[1] Its role as a crucial coenzyme precursor, essential for cellular metabolism, cemented its place as an essential nutrient. However, it was a serendipitous discovery in the 1950s that unveiled its potent lipid-modifying properties, heralding a new era for nicotinic acid in the fight against cardiovascular disease.[2][3] This discovery laid the groundwork for decades of research into harnessing its ability to lower "bad" cholesterol (LDL-C) and triglycerides while significantly raising "good" cholesterol (HDL-C).[4][5][6][7]

The GPR109A Receptor: A Double-Edged Sword in Nicotinic Acid's Mechanism of Action

The therapeutic effects of nicotinic acid are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[8][9][10][11] GPR109A is predominantly expressed in adipocytes and immune cells.[1]

Therapeutic Pathway: Upon binding to GPR109A on adipocytes, nicotinic acid initiates a Gαi-mediated signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[10] This, in turn, reduces the activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. The subsequent decrease in the release of free fatty acids from adipose tissue reduces the substrate available for the liver to synthesize triglycerides and very-low-density lipoprotein (VLDL), a precursor to LDL.[10][12]

The Flushing Dilemma: Unfortunately, the activation of GPR109A on epidermal Langerhans cells and keratinocytes triggers a separate signaling pathway that leads to the release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[13][14] These prostaglandins cause vasodilation, resulting in the characteristic and often poorly tolerated side effect of cutaneous flushing.[11][13] This flushing is a major reason for non-adherence to nicotinic acid therapy.[11][13]

Visualizing the Dichotomy: GPR109A Signaling

Caption: Dichotomous signaling of GPR109A activation by nicotinic acid.

Medicinal Chemistry Strategies: The Quest for Non-Flushing Nicotinic Acid Derivatives

The primary goal in the medicinal chemistry of nicotinic acid has been to dissociate its beneficial lipid-modifying effects from the problematic flushing side effect. This has led to the exploration of several innovative strategies.

Prodrugs and Modified-Release Formulations

Early attempts focused on creating prodrugs, such as acipimox, and developing extended-release formulations of nicotinic acid. While these approaches showed some success in reducing the incidence and severity of flushing, they did not eliminate it entirely.

Co-administration with Flushing Inhibitors: The Laropiprant Story

A significant advancement came with the development of laropiprant, a selective antagonist of the prostaglandin D2 receptor 1 (DP1).[15][16] The co-formulation of nicotinic acid with laropiprant (Tredaptive) effectively reduced flushing.[17] However, large clinical trials failed to demonstrate a significant cardiovascular benefit of this combination therapy on top of statins, leading to its withdrawal from the market.[15]

Structure-Activity Relationship (SAR) and the Rise of Biased Agonists

The focus of modern research has shifted towards understanding the structure-activity relationships (SAR) of GPR109A agonists to design molecules that are "biased" towards the therapeutic Gαi signaling pathway while avoiding the β-arrestin pathway implicated in flushing.[10]

Key structural features for GPR109A activation include:

-

A carboxylic acid or a bioisostere: This is crucial for interaction with key residues in the receptor's binding pocket.[18]

-

A heterocyclic core: The pyridine ring of nicotinic acid can be replaced with other heterocycles, such as pyrazoles, to modulate activity and selectivity.[19]

-

Substitutions on the core: Modifications to the heterocyclic ring can influence potency, selectivity, and pharmacokinetic properties.[19][20]

The development of G-protein-biased agonists that do not induce GPR109A receptor internalization has shown promise in preclinical studies, offering the potential for potent lipid-lowering effects without the flushing response.[10][21]

Visualizing the SAR Logic

Caption: Structure-Activity Relationship (SAR) logic for designing novel GPR109A agonists.

Beyond Cholesterol: Expanding Therapeutic Horizons

Recent research has unveiled a broader therapeutic potential for nicotinic acid derivatives beyond dyslipidemia. The anti-inflammatory properties of these compounds are now a major area of investigation.

Activation of GPR109A in immune cells, such as macrophages and dendritic cells, has been shown to promote anti-inflammatory responses.[22][23] This has led to the exploration of nicotinic acid derivatives for the treatment of various inflammatory conditions, including:

-